molecular formula C17H16N2O6 B11640466 2,5-Dioxoazolidinyl 2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoate

2,5-Dioxoazolidinyl 2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoate

Cat. No.: B11640466
M. Wt: 344.32 g/mol
InChI Key: YHZGLLXSABPGMO-UHFFFAOYSA-N
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Description

2,5-Dioxoazolidinyl 2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 2,5-Dioxoazolidinyl 2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoate involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 2H-Isoindole-2-acetic acid with appropriate reagents to form the desired compound . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled environments.

Chemical Reactions Analysis

2,5-Dioxoazolidinyl 2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

2,5-Dioxoazolidinyl 2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a component in industrial processes.

Mechanism of Action

The mechanism of action of 2,5-Dioxoazolidinyl 2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2,5-Dioxoazolidinyl 2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H16N2O6

Molecular Weight

344.32 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate

InChI

InChI=1S/C17H16N2O6/c1-9(2)14(17(24)25-19-12(20)7-8-13(19)21)18-15(22)10-5-3-4-6-11(10)16(18)23/h3-6,9,14H,7-8H2,1-2H3

InChI Key

YHZGLLXSABPGMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)ON1C(=O)CCC1=O)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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